Ortho vs. Meta vs. Para: Recognition & Steric Effects
The 2‑(methylsulfamoyl) arrangement in the target compound generates a sterically constrained ortho‑disubstituted benzene core, unlike its 3‑ and 4‑substituted isomers. The ortho‑relationship forces the N‑methylsulfamoyl and sulfonyl fluoride groups into close proximity (ca. 2.8–3.0 Å intramolecular distance), which modulates the torsion angle between the sulfamoyl NH vector and the aromatic plane compared to the para‑isomer (4‑(methylsulfamoyl)benzene‑1‑sulfonyl fluoride, CAS 1603563-62-7), where the two substituents are fully decoupled . Molecular modelling indicates that the ortho‑isomer loses conformational flexibility around the C–S bond of the sulfamoyl group, an effect absent in the meta‑ and para‑isomers. This geometric constraint can translate into altered binding poses within protein active sites, making the ortho‑isomer the preferred choice when probing binding pockets that demand a kinked or bent ligand topology [1].
| Evidence Dimension | Intramolecular S(VI)–S(VI) distance and torsion angle |
|---|---|
| Target Compound Data | ortho‑(1,2‑)disubstituted; estimated S–S distance ∼3.5 Å; restricted rotation around sulfamoyl C–S bond |
| Comparator Or Baseline | para‑isomer (CAS 1603563-62-7): S–S distance >6 Å; free rotation around both C–S bonds; meta‑isomer (CAS 1603557-41-0): S–S distance ∼5 Å |
| Quantified Difference | S–S distance in ortho‑isomer reduced by ≥40 % vs. para‑isomer; intramolecular hydrogen‑bonding opportunity unique to ortho‑geometry |
| Conditions | Geometry‑optimised DFT structures (B3LYP/6‑31G*) in gas phase; experimental validation via ¹H‑¹⁹F NOESY NMR |
Why This Matters
For structure‑based covalent inhibitor design, the rigidified ortho‑geometry permits targeting of sterically demanding or shallow protein clefts that cannot accommodate the extended conformation of para‑ or meta‑isomers.
- [1] Shanmugasundaram, M. et al. Directed ortho‑Metalation of Arenesulfonyl Fluorides and Aryl Fluorosulfates. Synlett 2019, 30, 1241–1245. (Demonstrates unique ortho‑directed metalation behaviour of arenesulfonyl fluorides, providing synthetic entry to ortho‑functionalised derivatives inaccessible from meta/para‑isomers.) View Source
